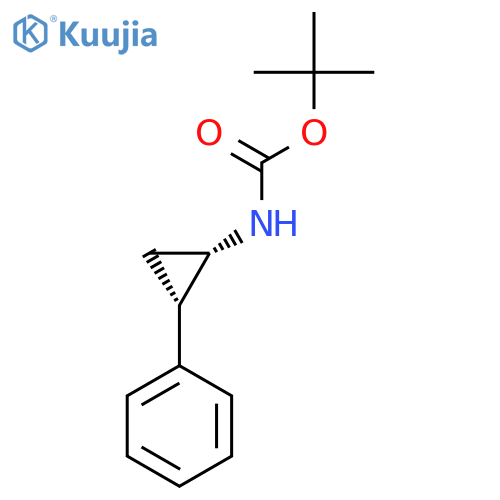

Cas no 1228092-34-9 (Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate)

1228092-34-9 structure

商品名:Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate

CAS番号:1228092-34-9

MF:C14H19NO2

メガワット:233.30616402626

CID:4563945

Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-[(1S,2S)-2-phenylcyclopropyl]carbamate

- TERT-BUTYL ((1S,2S)-2-PHENYLCYCLOPROPYL)CARBAMATE

- Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate

-

- インチ: 1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)/t11-,12-/m0/s1

- InChIKey: MBZAGPLGLMIZOL-RYUDHWBXSA-N

- ほほえんだ: O(C(C)(C)C)C(N[C@H]1C[C@H]1C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 233.141578849 g/mol

- どういたいしつりょう: 233.141578849 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- ぶんしりょう: 233.31

- トポロジー分子極性表面積: 38.3

Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02050-5g |

tert-butyl(1S,2S)-2-phenylcyclopropyl)carbamate |

1228092-34-9 | 97% | 5g |

$1556 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762752-1g |

tert-Butyl ((1s,2s)-2-phenylcyclopropyl)carbamate |

1228092-34-9 | 98% | 1g |

¥6190.00 | 2024-08-09 | |

| abcr | AB591905-1g |

t-Butyl ((1S,2S)-2-phenylcyclopropyl)carbamate; . |

1228092-34-9 | 1g |

€1619.20 | 2024-07-24 | ||

| abcr | AB591905-100mg |

t-Butyl ((1S,2S)-2-phenylcyclopropyl)carbamate; . |

1228092-34-9 | 100mg |

€520.80 | 2024-07-24 | ||

| abcr | AB591905-250mg |

t-Butyl ((1S,2S)-2-phenylcyclopropyl)carbamate; . |

1228092-34-9 | 250mg |

€834.60 | 2024-07-24 | ||

| abcr | AB591905-500mg |

t-Butyl ((1S,2S)-2-phenylcyclopropyl)carbamate; . |

1228092-34-9 | 500mg |

€1148.50 | 2024-07-24 |

Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate 関連文献

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

1228092-34-9 (Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1228092-34-9)Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate

清らかである:99%

はかる:1g

価格 ($):663